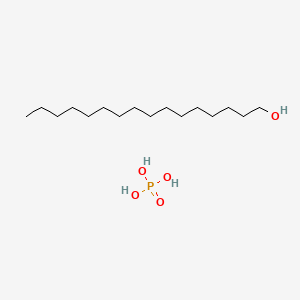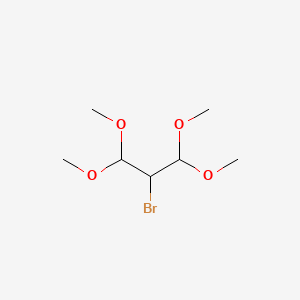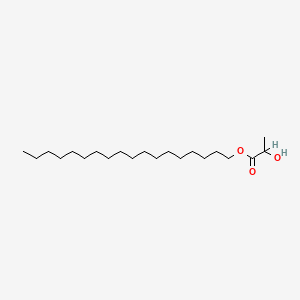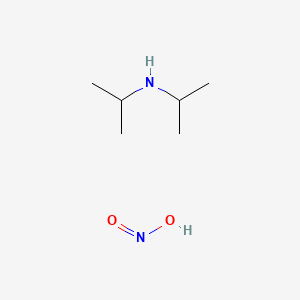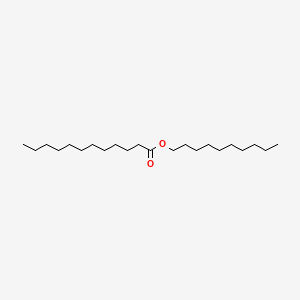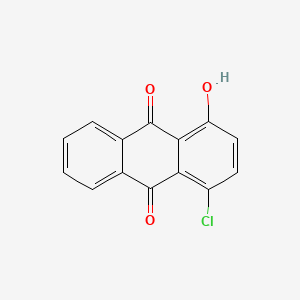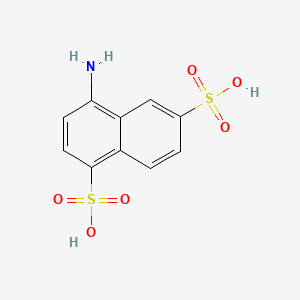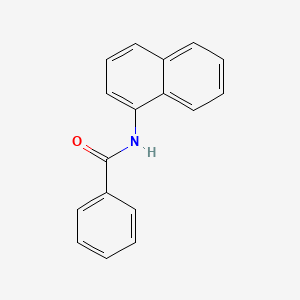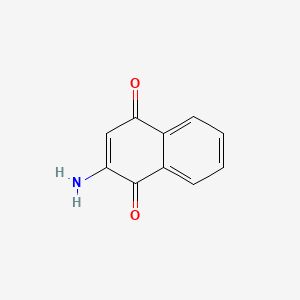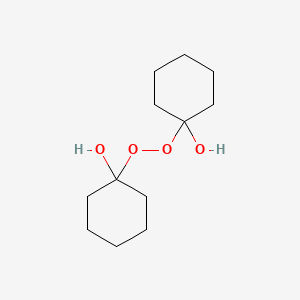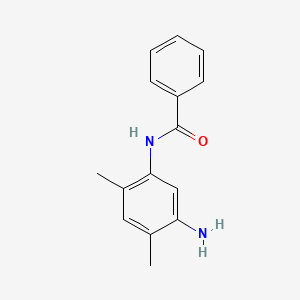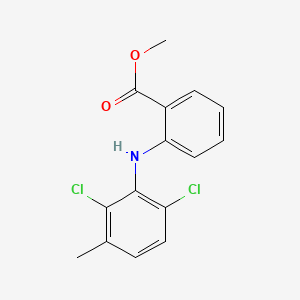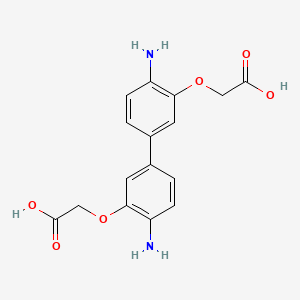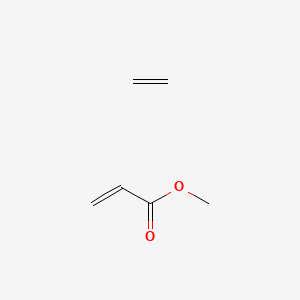
Ethene;methyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethene;methyl prop-2-enoate, also known as ethylene; methyl prop-2-enoate, is a chemical compound with the molecular formula C13H20O5. It is a member of the acrylate family, which are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is known for its diverse applications in various fields due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Ethene;methyl prop-2-enoate can be synthesized through several methods:
Bulk Polymerization: In the presence of acetic acid and benzoyl peroxide as an initiator, vinyl acetate undergoes bulk polymerization.
Polymerization in Solvent: Using polyvinyl alcohol as a dispersant, the polymerization occurs in a solvent at a specific temperature.
Esterification: The liquid phase esterification reaction of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves the direct oxidation of ethylene with acetic acid and oxygen, using palladium chloride and copper chloride as catalysts under heated and pressurized conditions .
化学反応の分析
Types of Reactions
Ethene;methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethene;methyl prop-2-enoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of ethene;methyl prop-2-enoate involves the hydrolysis of acrylate esters and the formation of acrylic acid, which is a detoxification mechanism . This process involves molecular targets and pathways that are crucial for its various applications.
類似化合物との比較
Ethene;methyl prop-2-enoate can be compared with other similar compounds such as:
Methyl acrylate: Both compounds are acrylates, but methyl acrylate has different physical and chemical properties.
Glycidyl methacrylate: This compound is another member of the acrylate family with unique applications in polymer synthesis.
2-Ethyl hexyl acrylate: Known for its use in the production of flexible and tough materials.
This compound stands out due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications.
特性
CAS番号 |
25103-74-6 |
|---|---|
分子式 |
C6H10O2 |
分子量 |
114.14 g/mol |
IUPAC名 |
ethene;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C2H4/c1-3-4(5)6-2;1-2/h3H,1H2,2H3;1-2H2 |
InChIキー |
HGVPOWOAHALJHA-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C.C=C |
正規SMILES |
COC(=O)C=C.C=C |
Key on ui other cas no. |
25103-74-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


